molecular formula C17H14BrNO3S B2975818 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 2380187-50-6

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B2975818
CAS No.: 2380187-50-6
M. Wt: 392.27
InChI Key: CWHGRBNDTHQFOI-UHFFFAOYSA-N
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Description

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Carboxamide: The brominated furan is then reacted with an amine derivative, such as 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethylamine, under appropriate conditions to form the carboxamide linkage. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane, acetone.

    Reduction: LiAlH4, catalytic hydrogenation, ether, ethanol.

    Substitution: Sodium azide, potassium thiocyanate, dimethylformamide (DMF), acetonitrile.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of azide or thiocyanate derivatives.

Scientific Research Applications

5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

    5-bromo-N-{2-hydroxy-2-[4-(phenyl)phenyl]ethyl}furan-2-carboxamide: Similar structure without the thiophene ring.

Uniqueness

The uniqueness of 5-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-16-8-7-14(22-16)17(21)19-10-13(20)11-3-5-12(6-4-11)15-2-1-9-23-15/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHGRBNDTHQFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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